![molecular formula C14H16N2O2 B2702619 N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2192395-21-2](/img/structure/B2702619.png)
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. Nootropics are substances that improve mental performance, including memory, creativity, and motivation, without causing significant side effects. Noopept is one of the most potent and effective nootropics available, and it has been extensively studied for its potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the production and release of these neurotransmitters, which can improve cognitive function and enhance memory and learning.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects in the body. It has been shown to increase blood flow to the brain, which can improve cognitive function and enhance memory and learning. Noopept has also been shown to increase the production of nerve growth factor (NGF), a protein that plays a key role in the growth and survival of neurons in the brain. This can help to protect against neurodegenerative diseases and improve overall brain health.
Advantages and Limitations for Lab Experiments
One of the main advantages of Noopept for lab experiments is its potency and effectiveness. It is one of the most potent and effective nootropics available, and it has been extensively studied for its cognitive-enhancing properties. Noopept is also relatively safe and well-tolerated, with few reported side effects.
One of the limitations of Noopept for lab experiments is its high cost. Noopept is a relatively expensive compound, which can make it difficult for researchers to obtain and use in large quantities. Additionally, the exact mechanism of action of Noopept is not fully understood, which can make it difficult to design experiments that target specific pathways or mechanisms.
Future Directions
There are several potential future directions for research on Noopept. One area of interest is its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept has been shown to increase the production of NGF, which can help to protect against neuronal damage and improve overall brain health.
Another area of interest is the potential use of Noopept in combination with other nootropics or cognitive enhancers. Noopept has been shown to work synergistically with other compounds such as piracetam and choline, which can enhance its cognitive-enhancing effects.
Overall, Noopept is a promising compound with significant potential for improving cognitive function and overall brain health. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Synthesis Methods
Noopept was first synthesized in Russia in the 1990s by a team of researchers led by Valentina Ivanovna Skoldinova. The synthesis method involves the condensation of N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamideyl-L-prolylglycine ethyl ester with prop-2-enamide, followed by purification through crystallization. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Noopept has been extensively studied for its cognitive-enhancing properties and potential therapeutic benefits. It has been shown to improve memory and learning, increase attention and focus, and enhance creativity and motivation. Noopept has also been studied for its potential neuroprotective and anti-inflammatory effects, as well as its ability to improve mood and reduce anxiety and depression.
properties
IUPAC Name |
N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-10-11-5-3-6-12(9-11)16-8-4-7-14(16)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMVOVVCDZNDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)
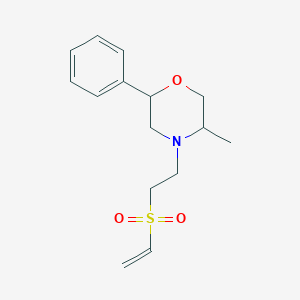
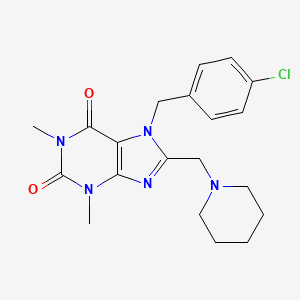
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)
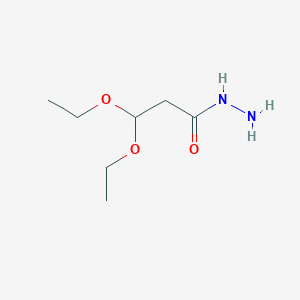
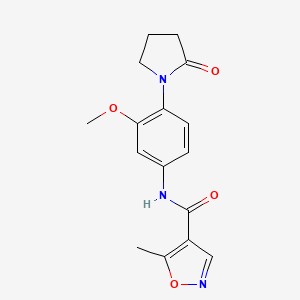
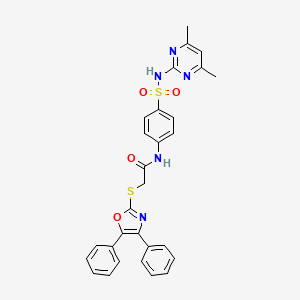
![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)
![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)
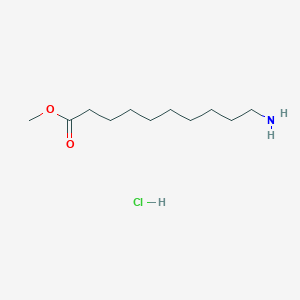
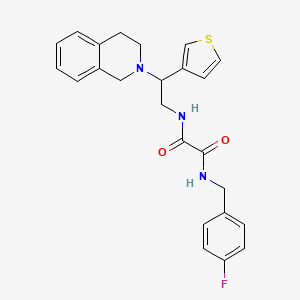
![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)